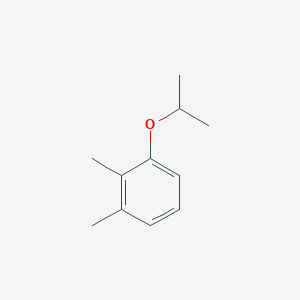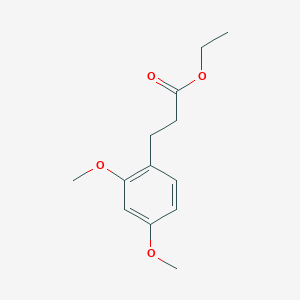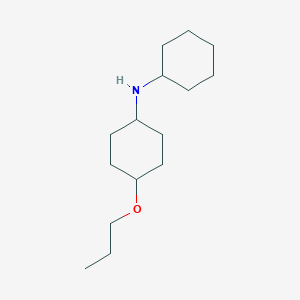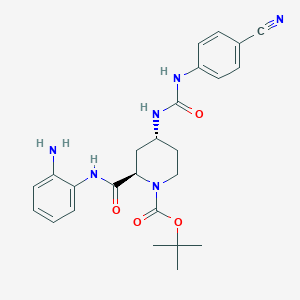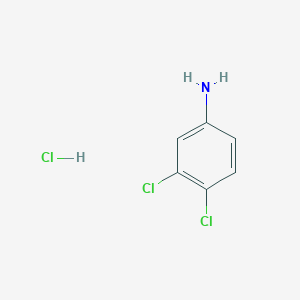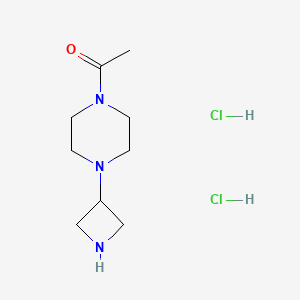
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . The Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the advanced methods employed in industrial settings .
化学反应分析
Types of Reactions
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
科学研究应用
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of 1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . The specific molecular targets and pathways involved depend on the particular application and context of use .
相似化合物的比较
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-N-Boc-4-(azetidin-3-yl)piperazine: This compound has a similar structure but includes a Boc protecting group.
1-(3-Azetidinyl)piperidine dihydrochloride: This compound has a similar azetidine and piperidine structure.
Pyridinylpiperazines: These compounds contain a pyridine linked to a piperazine ring.
The uniqueness of this compound lies in its specific acetyl and azetidinyl substitutions, which confer distinct chemical and biological properties .
属性
CAS 编号 |
178312-01-1 |
|---|---|
分子式 |
C9H19Cl2N3O |
分子量 |
256.17 g/mol |
IUPAC 名称 |
1-[4-(azetidin-3-yl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-8(13)11-2-4-12(5-3-11)9-6-10-7-9;;/h9-10H,2-7H2,1H3;2*1H |
InChI 键 |
TXCRMAIIQCCZBH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)C2CNC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


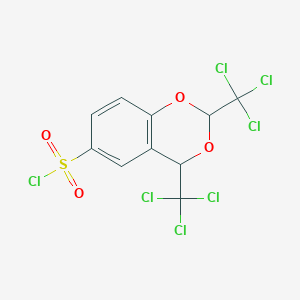
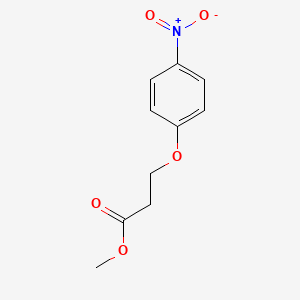
![2'-Fluoro-N-methyl-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8456344.png)
![tert-Butyl 6-{[(trifluoromethyl)sulfonyl]oxy}-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B8456347.png)
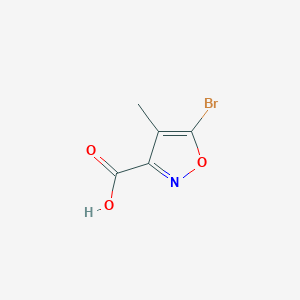
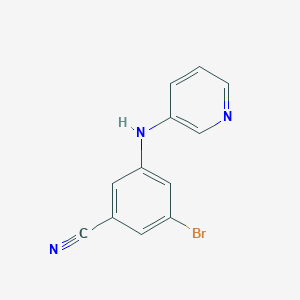
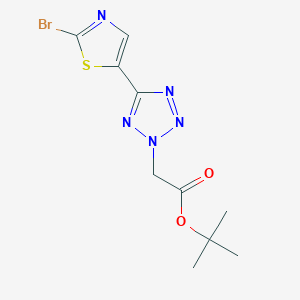
![n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea](/img/structure/B8456370.png)
